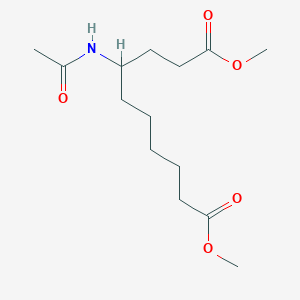

dimethyl 4-(acetylamino)decanedioate

Description

Dimethyl 4-(acetylamino)decanedioate is a diester derivative of decanedioic acid (sebacic acid) with an acetylamino (-NHCOCH₃) substituent at the fourth carbon of its aliphatic chain. Its molecular formula is C₁₄H₂₅NO₆, distinguishing it from simpler aliphatic diesters due to the presence of the polar acetylamino group.

Properties

IUPAC Name |

dimethyl 4-acetamidodecanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONBDXVPDMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Dimethyl Decanedioate (C₁₂H₂₂O₄)

- Structural Differences: Lacks the acetylamino group at position 4.

- Functional Groups : Two ester groups (-COOCH₃).

- Applications: Primarily used as a polymer additive and plasticizer due to its non-polar aliphatic chain .

4-(Acetylamino)Benzoate (Inosiplex Component, C₁₀H₁₁NO₄)

- Structural Differences: Aromatic benzoate ester with an acetylamino group at the para position.

- Functional Groups: Single benzoate ester (-COOCH₃) and acetylamino (-NHCOCH₃).

- Applications: Used in antiviral medications (e.g., Inosiplex) due to its aromatic backbone and bioactivity .

- Key Distinction: The aromatic ring enhances stability and pharmacokinetic properties compared to the aliphatic chain of dimethyl 4-(acetylamino)decanedioate.

Heterocyclic Precursors (e.g., 4-[4-(Acetylamino)Phenyl] Derivatives)

- Structural Similarities: Share the acetylamino phenyl moiety, which is critical for synthesizing bioactive heterocycles like imidazoles and pyridazinones.

- Applications : Serve as precursors for antimicrobial and anticancer agents .

- Key Distinction: These compounds are more complex, often incorporating fused heterocyclic rings, whereas dimethyl 4-(acetylamino)decanedioate retains a simpler aliphatic structure.

4-Deoxy-Disaccharides with Acetamido Groups (e.g., Compounds 15–17)

- Structural Differences : Carbohydrate derivatives with acetamido (-NHCOCH₃) groups on sugar rings.

- Functional Groups : Multiple hydroxyl (-OH) and acetamido groups.

- Applications : Studied in glycobiology for their role in bacterial cell wall synthesis .

- Key Distinction: Polar carbohydrate backbones contrast with the non-sugar aliphatic structure of dimethyl 4-(acetylamino)decanedioate.

Dimethyl Lauryl Amine (C₁₄H₃₁N)

- Structural Differences : Tertiary amine with a lauryl chain, unrelated to esters.

- Functional Groups : N,N-Dimethyldodecanamine.

- Applications : Surfactant and polymer additive .

- Key Distinction: The amine group imparts basicity, whereas dimethyl 4-(acetylamino)decanedioate is neutral and ester-functionalized.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: Derivatives of acetylamino-containing compounds (e.g., imidazoles, pyridazinones) exhibit antimicrobial and anticancer properties, suggesting dimethyl 4-(acetylamino)decanedioate could serve as a precursor for similar bioactive molecules .

- Solubility and Reactivity: The acetylamino group enhances polarity, improving solubility in polar solvents compared to dimethyl decanedioate. This property may facilitate its use in drug delivery systems.

- Pharmaceutical Potential: Structural analogs like Inosiplex demonstrate that acetylamino esters can be leveraged in antiviral therapies, though the aliphatic chain of dimethyl 4-(acetylamino)decanedioate may require modification for optimal bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.